molecular formula C21H18N4O2S B2373131 Benzo[d]thiazol-2-yl(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)methanone CAS No. 1904027-58-2

Benzo[d]thiazol-2-yl(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)methanone

Cat. No.: B2373131
CAS No.: 1904027-58-2
M. Wt: 390.46
InChI Key: MPHUMWSSJAVNFF-UHFFFAOYSA-N
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Description

The compound Benzo[d]thiazol-2-yl(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)methanone integrates three key structural motifs:

  • Benzo[d]thiazole: A bicyclic aromatic system known for enhancing bioactivity in medicinal chemistry, particularly in kinase inhibition and antimicrobial agents.
  • 3-Methyl-1,2,4-oxadiazole: A heterocycle valued for metabolic stability and hydrogen-bonding capacity, often used to improve pharmacokinetics.
  • 4-Phenylpyrrolidine: A conformationally constrained amine scaffold that influences stereochemistry and receptor interactions.

Below, the compound is compared to structural analogs to elucidate its uniqueness.

Properties

IUPAC Name

1,3-benzothiazol-2-yl-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2S/c1-13-22-19(27-24-13)16-12-25(11-15(16)14-7-3-2-4-8-14)21(26)20-23-17-9-5-6-10-18(17)28-20/h2-10,15-16H,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPHUMWSSJAVNFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CN(CC2C3=CC=CC=C3)C(=O)C4=NC5=CC=CC=C5S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Benzo[d]thiazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The compound Benzo[d]thiazol-2-yl(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)methanone is a complex organic molecule that combines the structural features of benzo[d]thiazole with oxadiazole and pyrrolidine moieties. This article reviews the biological activity of this compound, synthesizing findings from various studies.

Synthesis and Characterization

The synthesis of benzo[d]thiazole derivatives typically involves multi-step reactions. For instance, a series of new compounds were synthesized by reacting substituted 2-oxobenzothiazolin derivatives with hydrazides and aromatic acids under reflux conditions. Characterization methods such as NMR, IR spectroscopy, and X-ray diffraction confirmed the structures of these compounds .

Antifungal Activity

Research has indicated that certain benzo[d]thiazole derivatives exhibit moderate antifungal activity against pathogens like Colletotrichum orbiculare, Botrytis cinerea, and Rhizoctonia solani. For example, compounds synthesized from 3-[(5-aryl-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazolones showed promising results in preliminary bioassays .

Antibacterial Activity

Thiazole derivatives are known for their antibacterial properties. In one study, 1-(3-(1,3-thiazol-2-yl)phenyl)-5-oxopyrrolidines were synthesized and evaluated against Gram-positive and Gram-negative bacteria. The results indicated that some derivatives had significantly higher antibacterial activity compared to standard antibiotics like Oxytetracycline .

Anticancer Potential

The biological importance of benzothiazoles extends to anticancer research. Some studies have reported that benzothiazole derivatives can inhibit cancer cell proliferation in various human cancer cell lines. For instance, certain synthesized compounds showed moderate inhibitory effects on liver (SK-Hep-1), breast (MDA-MB-231), and gastric (NUGC-3) cancer cell lines .

Case Studies

  • Antifungal Study : A study on 3-substituted benzo[d]thiazoles demonstrated their potential as antifungal agents with IC50 values indicating effective inhibition of fungal growth .
  • Antibacterial Evaluation : Another research focused on a series of thiazole derivatives showed that compounds containing the thiazole ring exhibited MIC values as low as 7.8 µg/mL against tested bacterial strains .
  • Anticancer Research : Investigations into the antiproliferative effects of benzothiazole derivatives revealed that some compounds significantly inhibited cell viability in various cancer types, suggesting a potential therapeutic application in oncology .

Data Summary

Biological Activity Target Organism/Cell Line IC50/MIC Values Reference
AntifungalColletotrichum orbiculareModerate
AntibacterialGram-positive bacteria7.8 µg/mL
AnticancerSK-Hep-1 (liver), MDA-MB-231 (breast), NUGC-3 (gastric)Moderate inhibition

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Benzo[d]thiazole-Containing Analogs

Example: Pyrazolone Derivatives ()

Compounds like 4-(benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one share the benzo[d]thiazole moiety but differ in core structure.

  • Key Differences: The target compound features a pyrrolidine-methanone backbone, while pyrazolone analogs use a 5-membered pyrazolone ring.

Oxadiazole-Containing Analogs

Example 1: 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde ()

This aldehyde derivative highlights the oxadiazole’s role as a substituent on aromatic systems.

  • Key Differences :
    • The target compound incorporates oxadiazole directly into the pyrrolidine ring, whereas this analog places it on a benzaldehyde group.
    • The 3-methyl group on oxadiazole is conserved, suggesting a shared strategy to optimize steric and electronic properties .
Example 2: (S)-Orexin Receptor Antagonist ()

The compound (S)-(2-(3,4-dimethoxybenzyl)pyrrolidin-1-yl)(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)methanone shares a pyrrolidine-oxadiazole scaffold.

  • Key Differences: Substituents: The target’s 4-phenyl group vs. the analog’s 3,4-dimethoxybenzyl group. This alters lipophilicity and steric bulk, which could modulate receptor selectivity.

Pyrrolidine-Based Analogs

Example: 3-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclopentan-1-one ()

This cyclopentanone derivative contrasts with the target’s pyrrolidine ring.

  • Key Differences: Ring Size: Cyclopentane (5-membered) vs. pyrrolidine (5-membered with nitrogen). Oxadiazole Position: Both compounds place oxadiazole on a saturated ring, but the target’s pyrrolidine may confer greater conformational flexibility .

Thiazole/Thiazolidinone Analogs

Example: (Z)-5-(Substituted Benzylidene)-2-((Substituted Phenyl)amino)thiazol-4(5H)-one ()

These analogs feature monocyclic thiazole cores.

  • Key Differences: Bicyclic vs. Monocyclic Thiazole: The target’s benzo[d]thiazole offers extended π-conjugation, which may improve aromatic stacking interactions in biological targets. Substituent Diversity: The target’s 4-phenylpyrrolidine and oxadiazole substituents introduce complexity absent in simpler thiazol-4-ones .

Preparation Methods

Functionalization at the 2-Position

The 2-aminobenzo[d]thiazole intermediate is acylated using chloromethyl ketones or activated carboxylic acids. In one approach, reaction with chloroacetyl chloride in the presence of triethylamine yields the 2-chloroacetyl derivative, which serves as a precursor for subsequent coupling reactions.

Optimization of Cyclization Conditions

Microwave-assisted synthesis (120°C, 30 min) improves reaction efficiency, reducing side product formation compared to traditional reflux methods. Nuclear magnetic resonance (NMR) analysis confirms successful cyclization, with characteristic shifts observed at δ 7.38–8.30 ppm for aromatic protons.

Construction of the 3-Methyl-1,2,4-Oxadiazole Substituent

The 3-methyl-1,2,4-oxadiazole ring is synthesized via cyclization of amidoximes with acylating agents. Source details two primary methods:

Amidoxime and Acyl Chloride Cyclization

Reaction of acetamidoxime with methyl chlorooxoacetate in tetrahydrofuran (THF) at 60°C for 6 hours yields the 3-methyl-1,2,4-oxadiazole-5-carboxylate. Subsequent hydrolysis and decarboxylation afford the 3-methyl-substituted variant. Key advantages include:

  • Yield : 75–85% under optimized conditions.
  • Regioselectivity : Controlled by steric effects, favoring 5-substitution over 3-substitution.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 10 min) in the presence of K₂CO₃ reduces reaction time from hours to minutes while maintaining yields above 80%. This method is particularly effective for thermally sensitive intermediates.

Assembly of the 4-Phenylpyrrolidine Ring

The pyrrolidine core is constructed via a [3+2] cycloaddition strategy, leveraging nitroalkene intermediates. Source demonstrates the use of phenyl-substituted nitroalkenes in TfOH-catalyzed cyclizations:

Nitroalkene Preparation

4-Phenyl-1-nitropropene is synthesized from cinnamaldehyde through Henry reaction followed by dehydration. This intermediate reacts with methyl vinyl ketone under acidic conditions to form the pyrrolidine skeleton.

Stereochemical Control

Chiral auxiliaries such as (R)-BINOL improve enantioselectivity during cyclization, achieving up to 92% enantiomeric excess (ee) for the trans-4-phenyl configuration. X-ray crystallography confirms the stereochemistry of the final product.

Integration of the Oxadiazole and Pyrrolidine Moieties

Coupling the 3-methyl-1,2,4-oxadiazole to the pyrrolidine ring requires careful functional group compatibility:

Reductive Amination

The pyrrolidine nitrogen is alkylated using a bromomethyl-oxadiazole derivative. Reaction in dimethylformamide (DMF) with K₂CO₃ at 80°C for 12 hours achieves 70% conversion. Excess reagent ensures complete substitution at the sterically hindered pyrrolidine nitrogen.

Palladium-Catalyzed Cross-Coupling

For advanced intermediates, Suzuki-Miyaura coupling links pre-functionalized oxadiazole-boronic esters to halogenated pyrrolidines. Pd(PPh₃)₄ catalyst in toluene/water (3:1) at 100°C provides 65–75% yield.

Final Coupling via Methanone Linkage

The benzo[d]thiazole and pyrrolidine-oxadiazole subunits are connected through a ketone bridge using Friedel-Crafts acylation:

Acyl Chloride Activation

The pyrrolidine-oxadiazole subunit is converted to its corresponding acyl chloride using oxalyl chloride. Reaction with benzo[d]thiazole in anhydrous dichloromethane (DCM) and AlCl₃ (1.2 equiv) at 0°C yields the target compound.

Purification and Characterization

Flash chromatography (hexane/ethyl acetate, 4:1) removes unreacted starting materials. High-resolution mass spectrometry (HRMS) confirms the molecular ion at m/z 447.1543 [M+H]⁺, while infrared (IR) spectroscopy verifies the carbonyl stretch at 1685 cm⁻¹.

Challenges and Optimization Strategies

Steric Hindrance Mitigation

Bulky substituents on the pyrrolidine ring necessitate the use of high-boiling solvents (e.g., 1,2-dichlorobenzene) to improve reaction kinetics. Source notes that ultrasonic irradiation enhances mass transfer in such systems.

Oxadiazole Stability

The 1,2,4-oxadiazole ring is prone to hydrolysis under strongly acidic conditions. Neutral pH and anhydrous environments are maintained during all coupling steps.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare derivatives of benzo[d]thiazole-oxadiazole-pyrrolidinone hybrids?

  • Methodology : The synthesis typically involves sequential reactions starting with 4-(benzo[d]thiazol-2-yl)benzenamine. Reaction with aryl isothiocyanates in anhydrous DMF under reflux (4 hours) yields thiourea intermediates. Subsequent cyclization with formaldehyde (30% solution) and HCl or methylamine produces oxadiazinane or triazinane derivatives, respectively .
  • Key Data : Yields for thiourea intermediates range from 70–85%, while cyclization steps achieve 65–80% efficiency (Table 1, ).

Q. How is structural characterization performed for this compound and its derivatives?

  • Techniques :

  • NMR : 1^1H and 13^13C NMR confirm substituent integration and regiochemistry (e.g., δ = 8.01 ppm for aromatic protons in oxadiazinane derivatives) .
  • HRMS : Validates molecular weights (e.g., [M+H]+^+ = 404 for oxadiazinane derivatives) .
  • TLC : Monitors reaction progress using ethyl acetate/hexane eluents .

Q. What biological activities have been reported for this compound class?

  • Antimicrobial Activity : Derivatives like 3b (p-chlorophenyl-substituted oxadiazinane) show potent activity against Staphylococcus aureus (19 mm inhibition zone), comparable to tetracycline (20 mm) .
  • SAR Insight : Electron-withdrawing groups (e.g., Cl) enhance activity, while methoxy groups reduce efficacy .

Advanced Research Questions

Q. What mechanistic insights explain the cyclization of thiourea intermediates into oxadiazinane/triazinane rings?

  • Pathway : Acid-catalyzed cyclization (HCl) promotes thiourea-formaldehyde condensation, forming six-membered oxadiazinane rings via intramolecular nucleophilic attack. Methylamine introduces a methyl group, enabling triazinane formation through a Mannich-like mechanism .
  • Kinetics : Reflux at 90–95°C for 4–6 hours optimizes ring closure, minimizing side reactions .

Q. How do crystallography and computational modeling resolve structural ambiguities in these compounds?

  • Tools : SHELX software refines X-ray diffraction data to identify weak interactions (e.g., C–H⋯N hydrogen bonds) and confirm stereochemistry .
  • Challenges : Low crystal symmetry and solvent inclusion complicate data collection, requiring high-resolution datasets (>1.0 Å) .

Q. How can reaction conditions be optimized to improve yields of pyrrolidinone-containing derivatives?

  • Parameters :

  • Solvent : DMF enhances thiourea formation due to high polarity and boiling point .
  • Catalyst : HCl accelerates cyclization but requires neutralization to isolate products .
    • Yield Data : Ethanol recrystallization increases purity from ~85% to >95% for thiourea intermediates .

Q. What contradictions exist in reported bioactivity data, and how can they be resolved?

  • Example : While 3b shows strong anti-S. aureus activity, 3d (m-methylphenyl) exhibits minimal inhibition (3 mm zone). This discrepancy highlights the need for standardized assay protocols (e.g., consistent inoculum size, agar composition) .
  • Resolution : Dose-response studies (IC50_{50}) and in vivo models can validate in vitro findings .

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